

Physicochemical properties of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenoxy)-N,N-dimethylethylamine

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An In-depth Technical Guide to the Physicochemical Properties of **2-(4-Bromophenoxy)-N,N-dimethylethylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2-(4-Bromophenoxy)-N,N-dimethylethylamine**. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Tamoxifen.[1][2][3] This document consolidates available data on its chemical identity and physical characteristics, presents generalized experimental protocols for property determination, and visualizes its role in synthesis and characterization workflows. The information is intended to be a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Physical Properties

2-(4-Bromophenoxy)-N,N-dimethylethylamine is an organic compound featuring a bromophenyl group linked via an ether bond to a dimethylethylamine moiety.[4] Its appearance can vary from a colorless to pale yellow liquid or a yellow oil, depending on purity.[2][4] The presence of the bromine atom and the dimethylamino group makes it a versatile intermediate in organic synthesis.[4]

Chemical Identifiers

The following table summarizes the key chemical identifiers for **2-(4-Bromophenoxy)-N,N-dimethylethylamine**.

Identifier	Value	Source(s)
IUPAC Name	2-(4-bromophenoxy)-N,N-dimethylethanamine	[5]
CAS Number	2474-07-9	[1][6]
Molecular Formula	C ₁₀ H ₁₄ BrNO	[1][7]
Molecular Weight	244.13 g/mol	[1][6][7]
InChI Key	MOVOYJFCKMYLHQ-UHFFFAOYSA-N	[6]
SMILES	CN(C)CCOc1ccc(cc1)Br	[4][5]
Synonyms	1-Bromo-4-[2-(dimethylamino)ethoxy]benzene, 4-Bromophenyl 2-(Dimethylamino)ethyl Ether, 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether	[2][4][7]

Physicochemical Properties

This table outlines the core physicochemical properties of the compound. It should be noted that some of these values are predicted through computational models.

Property	Value	Source(s)
Appearance	Yellow Oil / Colorless to pale yellow liquid or solid	[2][4]
Boiling Point	150-152 °C (at 15 Torr)	[7]
Density (Predicted)	1.309 ± 0.06 g/cm ³	[7]
pKa (Predicted)	8.59 ± 0.28	[7]
XlogP (Predicted)	2.6	[5]
Solubility	Soluble in chloroform and dichloromethane	[1][2][7]
Storage	Store in a dark, dry, and sealed container at room temperature	[7]

Experimental Protocols

While specific experimental determinations for this exact compound are not extensively published in public literature, the following are detailed, generalized protocols for ascertaining the key physicochemical properties listed above.

Determination of Boiling Point

The boiling point is determined at a reduced pressure (15 Torr) due to the compound's likely high boiling point at atmospheric pressure, which could lead to decomposition.

- Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.
- Procedure:
 - A sample of **2-(4-Bromophenoxy)-N,N-dimethylethylamine** is placed in the round-bottom flask with boiling chips.
 - The apparatus is assembled and sealed.

- The system is evacuated to the desired pressure (15 Torr), monitored by the manometer.
- The flask is gently heated using an oil bath.
- The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for handling, reaction setup, and purification.

- Apparatus: Small test tubes, vortex mixer, and a set of analytical-grade solvents (e.g., chloroform, dichloromethane, water, ethanol).
- Procedure:
 - Approximately 10-20 mg of the compound is placed into a test tube.
 - A small volume (e.g., 1 mL) of the selected solvent is added.
 - The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.
 - The mixture is visually inspected for the presence of undissolved solid.
 - If the solid dissolves completely, the compound is classified as soluble. If it remains undissolved or forms a suspension, it is classified as insoluble or sparingly soluble. The process is repeated for each solvent.

Determination of pKa

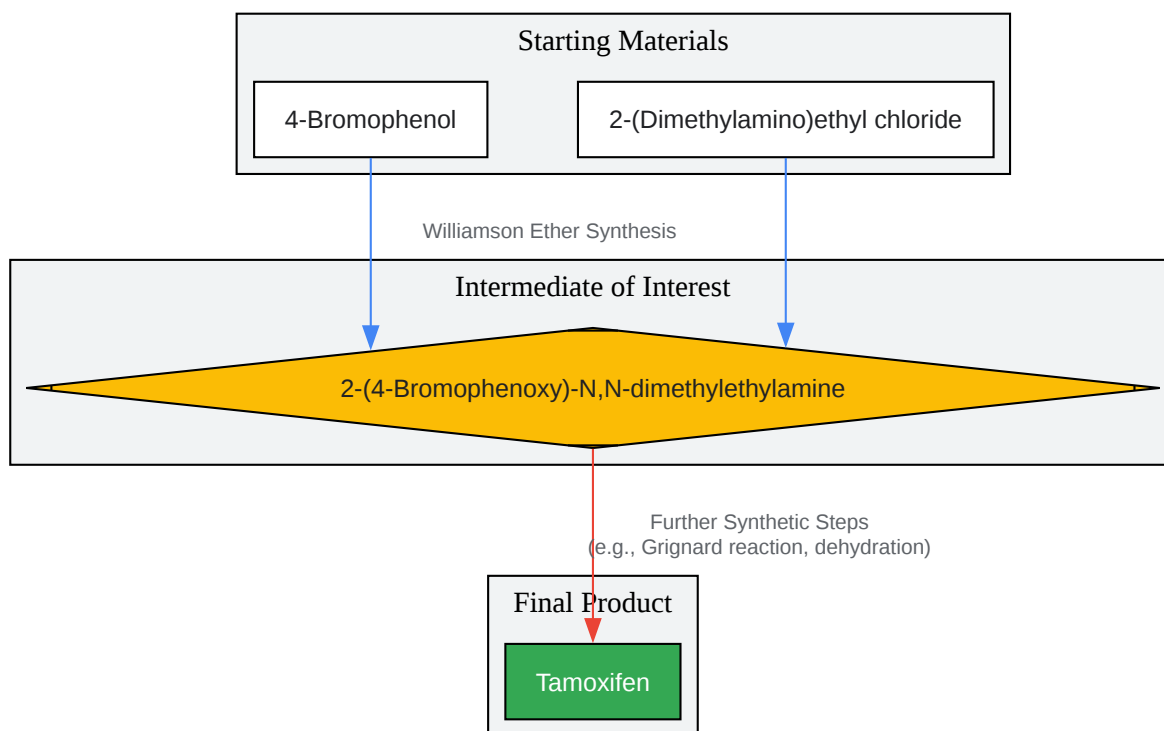
The pKa, a measure of a molecule's acidity or basicity, is critical for understanding its behavior in different pH environments, which is vital for drug development.

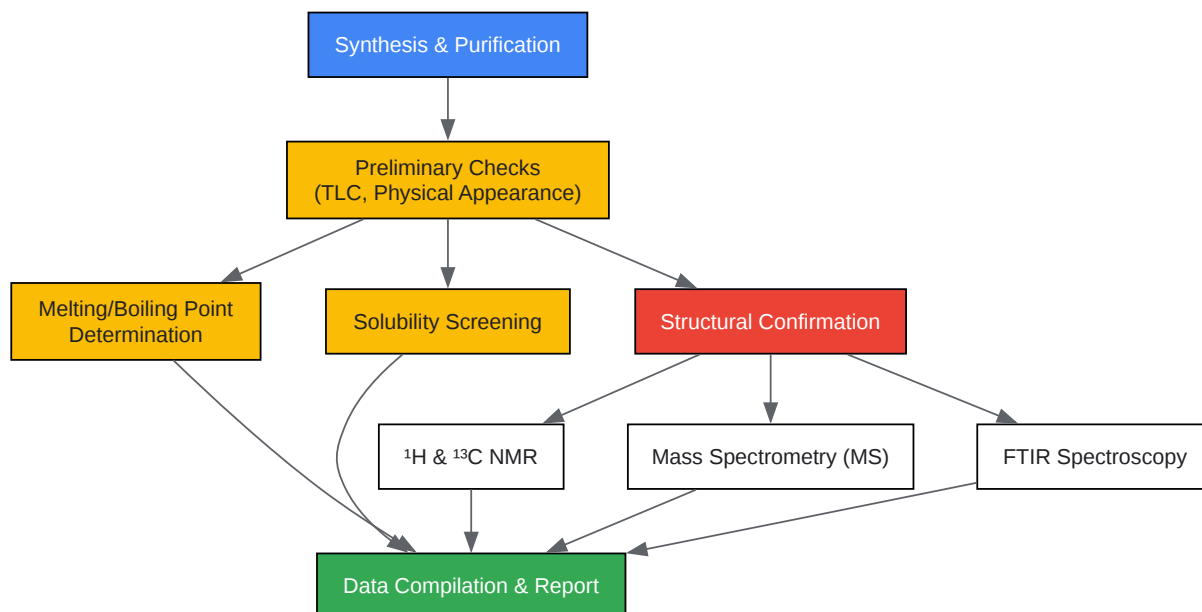
- Apparatus: pH meter, automatic titrator, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

- Procedure:
 - A precise amount of **2-(4-Bromophenoxy)-N,N-dimethylethylamine** is dissolved in a suitable solvent system (often a water-cosolvent mixture like water-ethanol).
 - The solution is placed in a beaker with a magnetic stir bar.
 - The pH electrode is calibrated and immersed in the solution.
 - The solution is titrated with the standardized strong acid (since the compound is a base). The pH is recorded after each incremental addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted.
 - The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Visualizations

The following diagrams illustrate the compound's role in synthesis and a typical workflow for its characterization.





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- To cite this document: BenchChem. [Physicochemical properties of 2-(4-Bromophenoxy)-N,N-dimethylethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028330#physicochemical-properties-of-2-4-bromophenoxy-n-n-dimethylethylamine]

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